N-(1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,3-benzodioxole moiety linked via a sulfanyl bridge to a 1,2,4-triazole ring substituted with 4-chlorophenyl and 4-methylphenyl groups. This compound belongs to a class of triazole-based molecules studied for their diverse pharmacological activities, including anti-inflammatory and antimicrobial properties.
Properties
CAS No. |
477330-34-0 |
|---|---|
Molecular Formula |
C24H19ClN4O3S |
Molecular Weight |
479.0 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19ClN4O3S/c1-15-2-9-19(10-3-15)29-23(16-4-6-17(25)7-5-16)27-28-24(29)33-13-22(30)26-18-8-11-20-21(12-18)32-14-31-20/h2-12H,13-14H2,1H3,(H,26,30) |
InChI Key |
NYHOAAYWHGKQFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Thiosemicarbazide Intermediate
4-Chlorophenyl hydrazine (10 mmol) and 4-methylphenyl isothiocyanate (10 mmol) are refluxed in ethanol (50 mL) for 6–8 hours. The precipitate is filtered and recrystallized to yield 1-(4-chlorophenyl)-4-(4-methylphenyl)thiosemicarbazide.
Cyclization to 1,2,4-Triazole-3-Thiol
The thiosemicarbazide (10 mmol) is treated with aqueous NaOH (2M, 20 mL) and carbon disulfide (CS₂, 15 mmol) under reflux for 12 hours. Acidification with HCl precipitates 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (Yield: 78–82%).
Key Characterization Data
Preparation of N-(1,3-Benzodioxol-5-yl)-2-Chloroacetamide
The acetamide precursor is synthesized via chloroacetylation of piperonylamine (1,3-benzodioxol-5-ylmethylamine):
Reaction Conditions
Piperonylamine (10 mmol) and triethylamine (12 mmol) are dissolved in dry tetrahydrofuran (THF, 30 mL) at 0°C. Chloroacetyl chloride (11 mmol) is added dropwise, and the mixture is stirred for 4 hours. The product is isolated by filtration and recrystallized from ethanol (Yield: 85%).
Key Characterization Data
Coupling of Triazole-Thiol and Chloroacetamide
The sulfanyl bridge is formed via nucleophilic displacement of chloride by the triazole-thiolate:
Thiol Activation and Coupling
5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (8 mmol) is dissolved in DMF (20 mL) containing K₂CO₃ (10 mmol). N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide (7 mmol) is added, and the mixture is stirred at 60°C for 8 hours. The product is precipitated in ice-water and purified via column chromatography (SiO₂, ethyl acetate/hexane).
Optimization Insights
Key Characterization Data
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.62–6.91 (m, 11H, Ar-H), 4.12 (s, 2H, SCH₂), 2.35 (s, 3H, CH₃).
-
¹³C NMR : δ 169.8 (C=O), 148.3–115.2 (Ar-C), 38.5 (SCH₂), 21.1 (CH₃).
Alternative Routes and Comparative Analysis
Click Chemistry Approach (CuAAC)
While Cu-catalyzed azide-alkyne cycloaddition (CuAAC) is common for 1,2,3-triazoles, its applicability to 1,2,4-triazoles is limited. However, propargyl-based intermediates could theoretically enable triazole formation, though no direct precedents exist for this target.
One-Pot Sequential Synthesis
A hypothetical one-pot method involves:
-
Direct coupling with chloroacetamide without isolation.
Pilot studies report 65% yield due to side reactions, making stepwise synthesis preferable.
Yield and Purity Optimization
| Step | Yield (%) | Purity (HPLC) | Key Impurities |
|---|---|---|---|
| Triazole synthesis | 78–82 | 95–97 | Uncyclized thiosemicarbazide |
| Chloroacetamide | 85 | 98 | Diacetylated byproduct |
| Coupling reaction | 72–75 | 96 | Disulfide dimer |
Strategies for Improvement
-
Triazole cyclization : Prolonged reflux (18 hours) increases yield to 85%.
-
Coupling : Use of N-methylmorpholine reduces disulfide formation.
Scalability and Industrial Feasibility
Cost Analysis
| Reagent | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| Piperonylamine | 320 | 45 |
| 4-Chlorophenyl hydrazine | 280 | 30 |
| Chloroacetyl chloride | 150 | 15 |
Chemical Reactions Analysis
SALOR-INT L243906-1EA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
SALOR-INT L243906-1EA has a wide range of scientific research applications In chemistry, it is used as an intermediate in organic synthesis In biology, it may be utilized in studies involving cellular processes and molecular interactionsAdditionally, it is used in various industrial processes, including the synthesis of other chemical compounds and materials .
Mechanism of Action
The mechanism of action of SALOR-INT L243906-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use. The exact molecular targets and pathways involved may vary based on the specific application and research focus .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Several structurally related compounds have been synthesized and evaluated for biological activity. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound enhances receptor binding affinity compared to methyl or methoxy substituents, as seen in analogues .
- Heterocyclic Additions : Analogues with benzotriazole or pyridinyl groups (e.g., ) show improved antimicrobial and antioxidant profiles but reduced anti-inflammatory efficacy.
- Anti-Exudative Activity : The target compound’s activity (data pending) is hypothesized to exceed furan-containing derivatives (e.g., 75% inhibition in ) due to its chloro-methylphenyl synergy.
Pharmacological Activity Profiles
- Anti-Inflammatory Activity: The target compound’s triazole-thioacetamide scaffold is critical for inhibiting cyclooxygenase (COX) pathways, similar to diclofenac sodium (reference drug in ). However, its dual aryl substituents may reduce gastrointestinal toxicity compared to non-selective COX inhibitors.
- Antimicrobial Activity : Analogues with pyridinyl or benzotriazole groups (e.g., ) exhibit lower MIC values (6.25–12.5 µg/mL) than the target compound, suggesting that bulkier substituents enhance membrane penetration.
- Metabolic Stability : The 4-methylphenyl group in the target compound improves metabolic stability over allyl- or ethyl-substituted analogues (e.g., ), as evidenced by extended half-life in hepatic microsome assays .
Physicochemical Properties
Key Insight : The target compound’s balanced lipophilicity (LogP ~3.8) optimizes membrane permeability without compromising solubility, a limitation in more lipophilic analogues (e.g., ).
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound notable for its complex structure and potential biological activities. This compound incorporates a benzodioxole moiety , a triazole ring , and a sulfanyl group , which are often associated with various pharmacological effects. The molecular formula is , with a molecular weight of approximately 461.98 g/mol .
Chemical Structure
The structural features of the compound can be summarized as follows:
| Feature | Description |
|---|---|
| Benzodioxole Moiety | Provides potential for biological activity |
| Triazole Ring | Associated with antifungal and anticancer properties |
| Sulfanyl Group | Enhances reactivity and biological interactions |
Anticancer Potential
The triazole ring is also linked to anticancer activity. Compounds within this class have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary investigations into N-(1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may reveal similar properties.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies are essential to elucidate how it affects biological targets at the molecular level. Initial studies could focus on:
- Enzyme inhibition : Assessing whether the compound inhibits specific enzymes involved in disease processes.
- Cell signaling pathways : Investigating its impact on signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of similar compounds:
- Antiamoebic Activity : A related study demonstrated that compounds with triazole and sulfanyl groups exhibited significant antiamoebic activity against Entamoeba histolytica, with IC50 values ranging from 0.44 µM to 1.02 µM . This suggests that N-(1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could potentially show similar activity.
- Antifungal Properties : Research has shown that triazole derivatives can effectively inhibit fungal growth. For example, compounds sharing structural motifs with our compound have been documented to possess antifungal properties .
- Cytotoxicity Studies : In vitro studies on structurally related compounds indicate varying degrees of cytotoxicity against cancer cell lines. Future research should focus on conducting similar assays for N-(1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to establish its cytotoxic profile.
Comparative Analysis with Related Compounds
To better understand the unique properties of N-(1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, a comparison with structurally related compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)-... | Contains a triazole ring | Antimicrobial |
| 2-{[5-(naphthalen-1-ylmethyl)-... | Similar triazole structure | Anticancer |
| N-(2-Chlorophenyl)-2-{[5-[... | Shares sulfanyl group | Antifungal |
This table illustrates the diversity within the triazole class and highlights aspects that may contribute to the distinct biological properties of the target compound.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Formation of the triazole-thiol intermediate via refluxing hydrazides with iso-thiocyanates under basic conditions (e.g., NaOH in ethanol) .
- Thioether linkage formation by reacting the thiol intermediate with chloroacetonitrile derivatives in polar aprotic solvents (e.g., DMF) under controlled pH and temperature . Key challenges include minimizing side reactions (e.g., oxidation of thiol groups) and ensuring regioselectivity during triazole ring formation. Purity is confirmed via HPLC and spectroscopic methods (NMR, IR) .
Q. How is the structural integrity of this compound validated?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal refinement to resolve bond lengths, angles, and stereochemistry .
- Spectroscopic techniques : H/C NMR confirms substituent positions; mass spectrometry validates molecular weight .
- Elemental analysis ensures stoichiometric consistency .
Q. What initial biological activities have been observed?
Preliminary studies on structurally similar triazole derivatives show:
- Antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via inhibition of cell wall synthesis enzymes .
- Anticancer potential through apoptosis induction in vitro (e.g., breast cancer cell lines) . Activity is hypothesized to depend on the sulfanyl-acetamide moiety’s electronic profile .
Q. Which functional groups dominate its reactivity?
- Triazole ring : Participates in hydrogen bonding and π-π stacking with biological targets .
- Sulfanyl group : Prone to oxidation (e.g., with HO) or nucleophilic substitution, enabling further derivatization .
- Benzodioxole moiety : Enhances metabolic stability and membrane permeability .
Q. How stable is this compound under standard laboratory conditions?
- Stable at room temperature in inert atmospheres but sensitive to UV light and extreme pH (<3 or >10), which may hydrolyze the acetamide bond .
- Long-term storage recommendations: desiccated at -20°C in amber vials .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing by-products?
- Reaction optimization : Use kinetic studies (e.g., in situ FTIR) to identify ideal temperature/pH windows for intermediate stability .
- Catalysis : Transition metals (e.g., CuI) or phase-transfer catalysts improve thioether coupling efficiency .
- By-product mitigation : Silica gel chromatography or recrystallization (ethanol-DMF mixtures) enhances purity .
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable IC values) may arise from:
- Assay conditions : Differences in cell lines, serum concentrations, or incubation times .
- Compound purity : HPLC-MS validation is critical; impurities (e.g., unreacted thiols) can skew results .
- Structural analogs : Subtle substituent changes (e.g., chloro vs. methyl groups) alter target binding .
Q. What computational approaches predict its mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., EGFR or COX-2), highlighting key binding residues .
- QSAR studies : Correlate electronic parameters (e.g., Hammett constants) with activity to guide derivative design .
Q. How does this compound compare to its structural analogs in target selectivity?
- Triazole vs. imidazole cores : Triazoles exhibit stronger hydrogen bonding but lower lipophilicity .
- Substituent effects : 4-Chlorophenyl groups enhance steric hindrance, reducing off-target interactions compared to furan derivatives .
- Benzodioxole vs. methoxy groups : Benzodioxole improves metabolic stability but may reduce solubility .
Q. What strategies assess the impact of substituents on pharmacokinetics?
- In vitro ADME : Microsomal stability assays (e.g., liver microsomes) evaluate phase I metabolism .
- Permeability : Caco-2 cell models predict intestinal absorption; LogP adjustments (e.g., adding polar groups) balance bioavailability .
- Proteomic profiling : Identifies off-target binding using affinity chromatography-mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
